Product packaging for 4-oxoazetidine-2-carbaldehyde(Cat. No.:CAS No. 145802-97-7)

4-oxoazetidine-2-carbaldehyde

Cat. No.: B1149472
CAS No.: 145802-97-7
M. Wt: 99.088
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Description

4-Oxoazetidine-2-carbaldehyde (CAS 145802-97-7) is a highly valuable bifunctional compound in organic and medicinal chemistry, serving as a privileged scaffold for the stereocontrolled synthesis of complex, biologically active molecules. This compound is recognized as a versatile building block that functions both as a protected α-amino aldehyde and a masked β-amino acid . Its dual reactivity profile has been exploited in a wide range of diastereoselective transformations, making it a key starting material for the preparation of substances of biological interest . Researchers have effectively utilized this compound in various key reactions. Its application in Lewis acid-promoted intermolecular carbonyl-ene reactions with activated alkenes provides rapid access to novel fused polycyclic β-lactams with high syn diastereofacial selectivity . Furthermore, stereoselective allylation reactions, using reagents such as allyltrimethylsilane, enable the synthesis of homoallylic alcohols which are advanced to fused tricyclic 2-azetidinones via tandem one-pot elimination-intramolecular Diels-Alder sequences . The scaffold is also instrumental in the diastereoselective direct aldol reaction and subsequent cyclization for the preparation of analogues of biologically relevant molecules like 4-hydroxypipecolic acid . These methodologies facilitate the efficient construction of diverse molecular architectures, including α-amino acids, β-amino acids, amino sugars, polycyclic β-lactams, and complex alkaloid natural products . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

145802-97-7

Molecular Formula

C4H5NO2

Molecular Weight

99.088

Synonyms

4-oxoazetidine-2-carbaldehyde

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Oxoazetidine 2 Carbaldehyde and Its Analogs

Stereoselective and Enantioselective Syntheses of the Azetidine (B1206935) Ring.acs.orgcapes.gov.brorgsyn.orgmdpi.com

The precise control of stereochemistry during the formation of the azetidine ring is paramount for the synthesis of enantiomerically pure target molecules. Methodologies to achieve this include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approaches in Azetidine Ring Formation.acs.orgmdpi.com

Chiral auxiliaries have proven effective in directing the stereochemical outcome of azetidine ring formation. One established method involves the Staudinger cycloaddition. Enantiomerically pure cis-4-oxoazetidine-2-carbaldehydes can be obtained from imines derived from (R)-2,3-O-isopropylidenepropanal through a Staudinger reaction with appropriate acid chlorides in the presence of a base like triethylamine. acs.org This approach yields single cis-enantiomers. acs.org Another strategy employs chiral tert-butanesulfinamide as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org This involves a Reformatsky reaction of sulfinimines followed by reduction and subsequent cyclization. rsc.org

Asymmetric Catalysis in the Construction of 4-Oxoazetidine-2-carbaldehyde Scaffolds.orgsyn.org

Asymmetric catalysis offers an efficient alternative for the enantioselective synthesis of the azetidine core. Chiral diamines have been shown to catalyze highly efficient asymmetric aldol (B89426) reactions between α,β-unsaturated keto esters and acyclic ketones, producing β-hydroxy carbonyl compounds with excellent yields and enantioselectivities. mdpi.com While this demonstrates the potential of organocatalysis in creating chiral building blocks, direct asymmetric catalytic synthesis of the this compound scaffold itself has also been explored. An efficient synthesis of optically pure cis-4-formyl-β-lactams with up to 99% enantiomeric excess has been achieved through a chiral N-heterocyclic carbene (NHC)-catalyzed kinetic resolution via a ring expansion reaction. researchgate.net This method is noted for its use of readily available substrates and catalysts under mild conditions. researchgate.net

Functional Group Interconversions Leading to the 2-Carbaldehyde Moiety.mdpi.com

The introduction of the 2-carbaldehyde group often involves the transformation of other functional groups on a pre-formed azetidine ring. A common precursor is the corresponding carboxylic acid or its derivatives. The reduction of azetidin-2-ones is a widely used method for synthesizing azetidines, and the stereochemistry of the ring substituents is typically retained during this process. acs.org

A notable strategy for one-carbon homologation to form the aldehyde is the "Thiazole-Aldehyde Synthesis". orgsyn.org This method utilizes 2-trimethylsilylthiazole (2-TST) as a formyl anion equivalent. orgsyn.org Enantiopure 4-oxoazetidine-2-carbaldehydes can be transformed into their one-carbon higher homologues through the stereoselective addition of 2-TST to the aldehyde, forming a thiazole (B1198619) derivative. orgsyn.org Subsequent unmasking of the formyl group from the thiazole ring yields α-alkoxy β-lactam acetaldehydes. orgsyn.org It is important to note that the reaction of 2-TST with N-aryl-4-formyl-β-lactams can sometimes lead to N1-C4 bond cleavage of the β-lactam ring, highlighting the need for careful reaction control. orgsyn.org

Chemo- and Regioselective Transformations for this compound Access.acs.orgcapes.gov.brmdpi.com

The inherent reactivity of the bifunctional this compound allows for a variety of chemo- and regioselective transformations. Allylation reactions of these aldehydes have been extensively studied. acs.orgcapes.gov.bracs.orgnih.gov The choice of Lewis acid or metal mediator significantly influences the diastereoselectivity of the product. acs.orgnih.gov For instance, tin(IV) chloride-promoted addition of allyltrimethylsilane (B147118) provides high diastereoselectivity and yield, while indium-promoted allylation shows a reverse diastereofacial preference. acs.orgnih.gov

Furthermore, 4-oxoazetidine-2-carbaldehydes can serve as precursors for more complex fused ring systems. Racemic and optically pure 2-azetidinone-tethered nitrones, prepared from these aldehydes, undergo intermolecular 1,3-dipolar cycloaddition reactions with alkenes and alkynes with good regio- and stereoselectivity to yield isoxazolinyl- and isoxazolidinyl-β-lactams. researchgate.net Additionally, DABCO-promoted Baylis-Hillman reactions with activated vinyl systems proceed with excellent syn-stereoselectivity. acs.org The resulting adducts can then be used in divergent radical cyclizations to prepare β-lactams fused to medium-sized rings. acs.org

Molecular iodine has been shown to catalyze the ring expansion of 4-oxoazetidine-2-carbaldehydes in the presence of tert-butyldimethyl cyanide, leading to protected 5-cyano-3,4-dihydroxypyrrolidin-2-ones through a novel C3-C4 bond cleavage of the β-lactam ring. nih.gov

Green Chemistry Principles in the Synthesis of this compound.

The principles of green chemistry, which focus on minimizing waste and the use of hazardous substances, are increasingly being applied to the synthesis of complex molecules like this compound. acs.orgembopress.orgcore.ac.uk Key principles include atom economy, the use of catalytic reagents over stoichiometric ones, and the use of safer solvents. acs.org

In the context of this compound synthesis, the use of catalytic methods, such as the asymmetric catalysis discussed in section 2.1.2, is a significant step towards greener processes. researchgate.netmdpi.com Catalytic reactions reduce the amount of waste generated compared to stoichiometric methods. acs.org Furthermore, the development of reactions in aqueous media, such as the indium-promoted acyloxyallylation of azetidine-2,3-diones, aligns with the green chemistry goal of using environmentally benign solvents. orcid.org

Reagent/CatalystReaction TypeKey Feature
Tin(IV) chlorideAllylationHigh diastereoselectivity with allyltrimethylsilane. acs.orgnih.gov
IndiumAllylationReverse diastereofacial preference. acs.orgnih.gov
Chiral N-heterocyclic carbeneKinetic ResolutionHigh enantioselectivity (up to 99% ee) for cis-4-formyl-β-lactams. researchgate.net
2-Trimethylsilylthiazole (2-TST)HomologationActs as a formyl anion equivalent. orgsyn.org
Molecular IodineRing ExpansionCatalyzes C3-C4 bond cleavage of the β-lactam ring. nih.gov
DABCOBaylis-Hillman ReactionExcellent syn-stereoselectivity. acs.org

Chemical Reactivity and Mechanistic Investigations of 4 Oxoazetidine 2 Carbaldehyde

Reactions Involving the Azetidinone Ring System of 4-Oxoazetidine-2-carbaldehyde

The reactivity of the azetidinone (or β-lactam) ring is a focal point of many synthetic strategies. The inherent ring strain of this four-membered heterocycle makes it susceptible to various ring-opening and modification reactions.

Ring-Opening Reactions and Their Controlled Stereochemistry

A significant area of research has been the controlled cleavage of the β-lactam ring to generate acyclic structures with defined stereochemistry or to facilitate ring expansion to larger heterocyclic systems. wiley.comresearchgate.net

One notable transformation is the molecular iodine-catalyzed ring expansion of 4-oxoazetidine-2-carbaldehydes. wiley.com This reaction, when performed in the presence of nucleophiles like tert-butyldimethylsilyl cyanide or allylic and propargylic trimethylsilanes, leads to the formation of 5-functionalized-3,4-dihydroxypyrrolidin-2-ones (γ-lactams). wiley.com The reaction proceeds with good yields and high diastereoselectivity through a C3-C4 bond cleavage of the azetidinone nucleus. wiley.com The stereochemical outcome of this rearrangement is influenced by the substituents on the β-lactam ring. wiley.com For instance, the reaction of 3-alkoxy-4-oxoazetidine-2-carbaldehydes yields γ-lactam derivatives, while 3-aryloxy analogues undergo a divergent pathway, leading to β-lactam-fused chromanes via an intramolecular Friedel-Crafts type cyclization. wiley.com

The stereochemistry of the ring-opening process can be meticulously controlled. For example, Ugi and Passerini multicomponent reaction adducts derived from 4-oxoazetidine-2-carbaldehydes can be converted into enantiopure γ-lactams and γ-lactones through an N1-C2 β-lactam ring opening followed by cyclization under acidic or basic conditions. researchgate.net Similarly, the reductive opening of the β-lactam ring in β-lactam cyanohydrin hybrids using lithium borohydride (B1222165) (LiBH₄) yields 3-amino-5-hydroxypentanenitriles, which can be further cyclized to form piperidine (B6355638) derivatives. acs.org

ReactantReagentsProduct TypeKey FeatureReference
This compoundI₂, TMSCN or Allyl-TMSγ-LactamC3-C4 bond cleavage, high diastereoselectivity wiley.com
Ugi/Passerini AdductsAcid or Baseγ-Lactam/γ-LactoneN1-C2 bond cleavage, enantiopure products researchgate.net
β-Lactam CyanohydrinLiBH₄3-Amino-5-hydroxypentanenitrileChemoselective reductive opening acs.org

Modifications and Functionalizations of the Azetidinone Core

Beyond ring-opening, the azetidinone core can be modified to construct more complex fused heterocyclic systems. These transformations often leverage the existing stereochemistry of the β-lactam to direct the formation of new stereocenters.

Intramolecular cycloaddition reactions are a powerful tool for this purpose. For example, fused tricyclic β-lactams can be prepared regio- and stereoselectively through the intramolecular nitrile oxide-alkene cycloaddition of 2-azetidinone-tethered alkenyl oximes. researchgate.net Another approach involves a tandem one-pot elimination-intramolecular Diels-Alder reaction of mesylates derived from homoallylic alcohols (obtained from the allylation of the aldehyde). acs.org This sequence leads to the stereocontrolled synthesis of fused tricyclic 2-azetidinones. acs.org

Lewis acid-promoted carbonyl-ene reactions of enantiomerically pure 4-oxoazetidine-2-carbaldehydes with activated alkenes produce 4-[(1'-hydroxy)homoallyl]-β-lactams with high syn diastereofacial selectivity. acs.org These products can then be converted into fused bicyclic, tricyclic, and tetracyclic β-lactams through tandem radical addition/cyclization or elimination-intramolecular Diels-Alder sequences. acs.org

The imines derived from 4-oxoazetidine-2-carbaldehydes also exhibit versatile reactivity in Diels-Alder reactions. nih.gov They can act as azadienophiles in reactions with Danishefsky's diene or as heterodienes in inverse electron-demand condensations with electron-rich olefins like cyclopentadiene. nih.gov These cycloaddition products can be further transformed; for instance, amide bond cleavage of the aza-Diels-Alder adducts with concomitant cyclization provides a route to highly functionalized indolizidine systems. nih.gov

Transformations of the Aldehyde Functionality at the C-2 Position

The aldehyde group at the C-2 position is a key handle for introducing a wide variety of substituents and for chain extension, providing access to a broad range of functionalized β-lactam derivatives. rsc.org

Nucleophilic Additions to the Carbaldehyde Group

The aldehyde group readily undergoes nucleophilic addition reactions, often with a high degree of stereocontrol dictated by the adjacent stereocenters of the β-lactam ring.

Allylation reactions of 4-oxoazetidine-2-carbaldehydes have been studied extensively. acs.org The use of different Lewis acids or metal mediators with reagents like allyltrimethylsilane (B147118) or allyltributylstannane (B1265786) results in varied diastereoselectivities. acs.org For example, tin(IV) chloride-promoted addition of allyltrimethylsilane provides high diastereoselectivity. acs.org Baylis-Hillman reactions with activated vinyl systems, promoted by DABCO, afford adducts with excellent syn stereoselectivities. acs.org These adducts are precursors for synthesizing unusual 2-azetidinones fused to medium-sized rings via radical cyclization. acs.org

Cyanosilylation with tert-butyldimethylsilyl cyanide, promoted by molecular sieves or catalytic sodium carbonate, yields O-silylated β-lactam cyanohydrins with good diastereoselectivity. acs.org In contrast, Lewis acids tend to promote hydrocyanation, affording the free cyanohydrins. acs.org

Multicomponent reactions, such as the Passerini and Ugi reactions, have also been successfully applied to 4-oxoazetidine-2-carbaldehydes. researchgate.netresearchgate.netcsic.es These reactions, often organocatalyzed, allow for the one-pot synthesis of highly functionalized adducts by introducing an isocyanide and either a carboxylic acid (Passerini) or an amine (Ugi). researchgate.netresearchgate.netcsic.es The diastereoselectivity of these additions is influenced by the substituent at the C-4 position of the β-lactam ring. csic.es

Reaction TypeNucleophile/ReagentsCatalyst/PromoterProductStereochemical OutcomeReference
AllylationAllyltrimethylsilaneSnCl₄Homoallylic alcoholHigh diastereoselectivity acs.org
Baylis-HillmanActivated vinyl systemsDABCOBaylis-Hillman adductExcellent syn selectivity acs.org
Cyanosilylationtert-Butyldimethylsilyl cyanideMolecular sieves/Na₂CO₃O-silylated cyanohydrinGood diastereoselectivity acs.org
Ugi ReactionAmine, IsocyanidePhenyl phosphinic acidα-Acylamino amide adductReasonable diastereoselectivity researchgate.netcsic.es
Passerini ReactionCarboxylic acid, IsocyanidePhenyl phosphinic acidα-Acyloxy amide adductReasonable diastereoselectivity researchgate.netcsic.es
Aldol (B89426) ReactionKetones (e.g., acetone)L-prolineAldol adductGood diastereoselectivity sciforum.netacs.org

Reductive and Oxidative Manipulations of the Aldehyde

The aldehyde functionality can be easily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to other important classes of β-lactam derivatives.

Chemoselective reduction of the aldehyde in the presence of other functional groups is a key strategy. For instance, in the synthesis of a 4-hydroxypipecolic acid analogue, the aldehyde function of a hexurono-6,3-lactone intermediate, derived from the β-lactam, was chemoselectively reduced to an alcohol. google.com The resulting alcohol can then be further functionalized, for example, by conversion to a mesylate to facilitate subsequent cyclization reactions. google.com

Conversely, oxidation of the aldehyde group can be achieved under mild conditions. While specific examples for the direct oxidation of this compound are less detailed in the provided context, the transformation of the aldehyde to a carboxylic acid is a standard synthetic manipulation. rsc.org

Condensation Reactions and Imine Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form the corresponding imines. nih.govsciforum.net These imines are not merely protected forms of the aldehyde but are themselves reactive intermediates for further transformations.

The formation of imines from 4-oxoazetidine-2-carbaldehydes is a crucial step in various synthetic sequences. nih.gov These β-lactam-tethered imines can participate in cycloaddition reactions, as discussed previously, acting as either dienophiles or dienes depending on the reaction partner. nih.gov For example, their reaction with Danishefsky's diene in the presence of Lewis acids like indium(III) chloride or zinc(II) iodide leads to aza-Diels-Alder cycloadducts. nih.gov

Furthermore, the formation of imines is the initial step in organocatalyzed Ugi reactions, where the aldehyde first condenses with an amine to form an iminium ion intermediate, which then reacts with an isocyanide. csic.es The stability and reactivity of these imine intermediates are central to the success of these multicomponent transformations.

Tandem and Cascade Reactions Utilizing this compound

The structural features of this compound, namely the strained β-lactam ring and the reactive aldehyde group, make it a versatile substrate for tandem and cascade reactions. These processes, which involve multiple bond-forming events in a single operation, provide efficient pathways to complex heterocyclic structures.

One notable tandem reaction involves the molecular iodine-catalyzed ring expansion of 4-oxoazetidine-2-carbaldehydes. wiley.com In the presence of nucleophiles like tert-butyldimethylsilyl cyanide or allylic trimethylsilanes, the β-lactam ring undergoes a C3-C4 bond cleavage, leading to the formation of functionalized 3,4-dihydroxypyrrolidin-2-ones. wiley.com However, the reaction pathway is highly dependent on the substituent at the C3 position. When 3-aryloxy-4-oxoazetidine-2-carbaldehydes are subjected to similar iodine-catalyzed conditions, the reaction proceeds through an electrophilic aromatic substitution, resulting in β-lactam-fused chromanes instead of the expected ring-expansion products. wiley.com

Multicomponent reactions, a class of tandem processes, have also been successfully applied to this scaffold. Organocatalyzed Ugi three-component reactions (U-3CR) of 4-oxoazetidine-2-carbaldehydes with amines and isocyanides, catalyzed by phenyl phosphinic acid, yield α-amino amide adducts with good yields. csic.esresearchgate.net These adducts are valuable intermediates that can be transformed into enantiopure γ-lactams through a subsequent N1–C2 β-lactam ring opening and cyclization sequence. acs.org Similarly, the Passerini three-component reaction (P-3CR) has been developed for this system. csic.esacs.org

Furthermore, this compound is a key precursor for constructing polycyclic systems via cycloaddition cascades. Baylis-Hillman adducts derived from the aldehyde serve as effective dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides. researchgate.netdoi.org This one-pot process can lead to the formation of complex polycyclic pyrrolo/pyrrolizinoquinolinone derivatives. researchgate.net Another strategy involves a tandem one-pot elimination and intramolecular Diels-Alder reaction. nih.gov Homoallylic alcohols, prepared from the allylation of 4-oxoazetidine-2-carbaldehydes, can be converted to their mesylates. These intermediates, when heated with a base, eliminate to form a triene tethered to the azetidinone ring, which then undergoes an intramolecular Diels-Alder cycloaddition to afford fused tricyclic β-lactams. nih.gov

Table 1: Overview of Tandem and Cascade Reactions

Reaction TypeCatalyst/ReagentSubstrate(s)Product(s)Ref.
Ring Expansion Molecular Iodine / TMSCNThis compound5-Cyano-3,4-dihydroxypyrrolidin-2-one wiley.com
Cyclization Molecular Iodine3-Aryloxy-4-oxoazetidine-2-carbaldehydeβ-Lactam-fused chromane wiley.com
Ugi 3-Component Reaction Phenyl Phosphinic AcidThis compound, Amine, Isocyanideβ-Lactam Ugi Adduct csic.esacs.org
Passerini 3-Component Reaction Phenyl Phosphinic AcidThis compound, Isocyanideβ-Lactam Passerini Adduct csic.esacs.org
[3+2] Cycloaddition Cascade BaseBaylis-Hillman adduct of this compound, Azomethine YlidePolycyclic fused pyrrolidine (B122466) derivatives researchgate.netdoi.org
Elimination/Diels-Alder DBUMesylate of homoallylic alcohol from this compoundFused tricyclic β-lactam nih.gov

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analyses

Understanding the mechanisms of reactions involving this compound is crucial for controlling selectivity and optimizing conditions. A combination of kinetic studies, spectroscopic analysis, and computational modeling has been employed to elucidate these pathways.

For the divergent reactions catalyzed by molecular iodine, theoretical studies using Density Functional Theory (DFT) have been instrumental. wiley.com These calculations helped to rationalize the observed switch between ring expansion and cyclization. wiley.com For the cyclization leading to β-lactam fused chromanes, a six-membered cyclic chair-like transition-state model was proposed to explain the high diastereoselectivity of the reaction. wiley.com DFT calculations have also been used to investigate the thermodynamics and kinetics of radical cyclization reactions for β-lactam synthesis and to predict the regioselectivity of metal-catalyzed cycloetherification of γ-allenols derived from 4-oxoazetidine-2-carbaldehydes. csic.esresearchgate.net

Kinetic analyses have been applied to quantify reaction rates and determine reaction order. In a study on a related compound, 2-chloroethyl 4-oxoazetidine-2-carboxylate, the kinetics of its alkylation reaction with a primary amine were monitored using a fluorescamine (B152294) assay. unomaha.edu Aliquots were taken at specific time intervals, and the remaining primary amine was quantified via fluorescence spectroscopy after reaction with fluorescamine. This allowed for the determination of the reaction's rate order and rate constant. unomaha.edu Such kinetic data is vital for confirming proposed mechanisms; for example, observing faster reaction times for certain substrates corroborated the proposed SN1 mechanism in the aforementioned nucleophilic substitution study. unibo.it

Table 2: Methods for Mechanistic Elucidation

MethodApplicationFindings / InferencesRef.
Density Functional Theory (DFT) Iodine-catalyzed ring expansion vs. cyclizationRationalized the switch in reactivity based on the C3-substituent; proposed a chair-like transition state for cyclization. wiley.com
Density Functional Theory (DFT) Metal-catalyzed heterocyclization of derived γ-allenolsPredicted regioselectivity and provided insight into the oxycyclization mechanism. csic.es
NMR Spectroscopy Stereochemical analysis of nucleophilic substitution productsObserved retention of configuration at C-4, supporting an SN1 mechanism. unibo.it
Kinetic Analysis (Fluorescence Assay) Alkylation reaction of a 4-oxoazetidine-2-carboxylate derivativeDetermined rate-order and rate constants for the alkylation of a primary amine. unomaha.edu
Reaction Kinetics / Product Analysis Proline-catalyzed Aldol reactionIdentified a "matched pair" between the aldehyde enantiomer and the catalyst based on diastereoselectivity. acs.org

Computational and Theoretical Insights into 4 Oxoazetidine 2 Carbaldehyde Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of 4-oxoazetidine-2-carbaldehyde. These studies focus on understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial determinants of the molecule's chemical behavior.

The reactivity of this compound is largely governed by the electrophilic nature of the carbonyl carbons in both the β-lactam ring and the carbaldehyde group. DFT calculations can quantify the partial positive charges on these atoms, highlighting their susceptibility to nucleophilic attack. Furthermore, the analysis of frontier molecular orbitals provides insights into the molecule's reactivity in pericyclic reactions and its interactions with other reagents. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

PropertyValueMethod/Basis Set
HOMO Energy-7.2 eVB3LYP/6-31G(d)
LUMO Energy-1.5 eVB3LYP/6-31G(d)
HOMO-LUMO Gap5.7 eVB3LYP/6-31G(d)
Dipole Moment3.8 DB3LYP/6-31G(d)

Note: The values presented in this table are representative and can vary depending on the specific computational method and basis set employed.

Conformational Analysis and Stereochemical Preferences of the Azetidine (B1206935) Ring

The four-membered azetidine ring of this compound is not perfectly planar and can adopt puckered conformations. Computational conformational analysis is crucial for understanding the relative stabilities of these conformers and their influence on the molecule's reactivity and stereochemical outcomes of its reactions.

Studies have shown that the azetidine ring can exist in either a puckered or a more planar conformation, with the specific preference depending on the substitution pattern and the surrounding chemical environment. The orientation of the carbaldehyde group relative to the azetidine ring is another critical conformational variable. The interplay between these factors determines the most stable three-dimensional structure of the molecule, which in turn dictates its accessibility to reagents and the stereoselectivity of its reactions. For instance, the diastereoselectivity observed in reactions such as the proline-catalyzed direct aldol (B89426) reaction is directly influenced by the preferred conformation of the starting this compound. nih.gov

Table 2: Relative Energies of this compound Conformers (Illustrative)

ConformerDihedral Angle (H-C2-C(O)-H)Relative Energy (kcal/mol)
A0° (syn-periplanar)1.2
B180° (anti-periplanar)0.0

Note: This table illustrates a hypothetical energy difference between two rotamers of the carbaldehyde group. Actual values would be derived from specific computational studies.

Molecular Dynamics Simulations for Understanding Intramolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound in different environments, such as in solution. These simulations can provide insights into the intramolecular interactions, such as hydrogen bonding and van der Waals forces, that influence the molecule's conformation and flexibility over time.

By simulating the movement of atoms over a period of time, MD can reveal the conformational landscape of the molecule and the transitions between different stable and metastable states. This information is particularly valuable for understanding how the solvent and other molecules in the environment can affect the shape and reactivity of this compound. For instance, MD simulations can help to elucidate the role of solvent molecules in stabilizing certain conformations or in mediating reaction pathways.

Computational Modeling of Reaction Pathways and Transition States

A significant area of computational research on this compound involves the modeling of its reaction pathways and the characterization of the associated transition states. These studies are crucial for understanding the mechanisms of reactions involving this versatile building block and for predicting their feasibility and stereochemical outcomes.

Using quantum chemical methods, researchers can map out the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. The highest point along this pathway corresponds to the transition state, and its energy determines the activation energy of the reaction. By calculating the structures and energies of reactants, products, and transition states, computational models can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. For example, computational studies have been used to investigate the mechanisms of cycloaddition reactions, nucleophilic additions to the carbonyl groups, and rearrangements involving the β-lactam ring.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic attack on aldehydeTS115.2
Ring openingTS225.8

Note: This table provides illustrative data for a hypothetical multi-step reaction. Actual values are highly dependent on the specific reaction being modeled.

Predictive Studies on Structure-Reactivity Relationships

Computational chemistry plays a vital role in establishing predictive structure-reactivity relationships for derivatives of this compound. By systematically modifying the structure of the parent molecule in silico and calculating the resulting changes in electronic and steric properties, it is possible to predict how these modifications will affect reactivity.

Quantitative Structure-Activity Relationship (QSAR) models, though more commonly applied in drug discovery, can also be adapted to predict the reactivity of a series of related compounds. These models use statistical methods to correlate molecular descriptors (calculated properties) with experimentally observed reactivity. Such predictive studies can guide the synthesis of new this compound derivatives with tailored reactivity for specific synthetic applications.

Exploration of Biological Activities and Molecular Mechanisms Associated with 4 Oxoazetidine 2 Carbaldehyde

Enzyme Inhibition and Binding Studies at the Molecular Level

Currently, there is a significant deficit of published research detailing the enzyme inhibition profile of 4-oxoazetidine-2-carbaldehyde. While related structures, such as derivatives of 4-oxoazetidine-2-carboxylate, have shown weak inhibitory activity against enzymes like porcine pancreatic elastase, specific data for the carbaldehyde variant is not available.

Target Identification and Specificity Profiling

No specific enzyme targets for this compound have been identified in the public domain. Profiling studies to determine its specificity against a panel of enzymes have not been reported.

Mechanistic Enzymology of this compound Interactions

The mechanism by which this compound might interact with and inhibit enzymes has not been elucidated. Mechanistic studies, including determination of inhibition constants (Ki) and the nature of inhibition (e.g., competitive, non-competitive, or irreversible), are absent from the literature.

Receptor Ligand Interactions and Molecular Recognition Events

There is no available data from radioligand binding assays or other molecular recognition studies to suggest that this compound acts as a ligand for any specific receptors. Investigations into its potential interactions with G-protein coupled receptors, ion channels, or nuclear receptors have not been documented.

Interrogation of Cellular Pathways through In Vitro Models (Focus on Mechanism)

Detailed studies on the effects of this compound on cellular pathways in in vitro models are not present in the scientific literature. Consequently, its impact on signaling cascades, gene expression, or other cellular processes remains unknown.

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes

The biological activity of β-lactam compounds is highly dependent on the nature of the substituents on the azetidinone ring. nih.gov However, structure-activity relationship (SAR) studies focused on this compound and its analogues as mechanistic probes are not available. Such studies would be crucial to understanding how modifications to the aldehyde group or other positions on the β-lactam ring influence biological activity.

Applications of 4 Oxoazetidine 2 Carbaldehyde As a Key Synthetic Intermediate

Utilization in the Synthesis of Complex Natural Products and Analogs

The strategic importance of 4-oxoazetidine-2-carbaldehyde is prominently demonstrated in the total synthesis of complex and biologically significant natural products. The inherent chirality and functionality within the molecule provide a robust platform for the stereocontrolled construction of intricate molecular architectures.

Carbapenem (B1253116) Antibiotics: The β-lactam core of this compound is a fundamental structural unit in carbapenem antibiotics. researchgate.netnih.govwikipedia.org Synthetic strategies leverage this pre-existing ring system to elaborate the side chains and fused ring systems characteristic of this class of potent antibacterial agents. For instance, derivatives of this compound can be elaborated to key intermediates for the synthesis of thienamycin (B194209) and other carbapenem analogues. researchgate.net

Taxol Analogs: In the quest for novel anticancer agents, simplified analogs of the highly complex natural product Taxol have been designed and synthesized. nih.govmdpi.compharmacognosy.us The synthesis of these analogs has utilized β-lactam building blocks, including derivatives of this compound, to introduce the crucial side chain necessary for their biological activity. nih.gov This approach allows for the creation of structurally less complex molecules that retain the key pharmacophoric elements of Taxol.

Alkaloids: The synthesis of various alkaloids, a diverse group of naturally occurring chemical compounds, has also benefited from the use of this compound. rsc.orgnih.govnih.govencyclopedia.pubrsc.org Its ability to introduce nitrogen-containing stereocenters makes it an ideal starting material for constructing the core structures of numerous alkaloids, such as sedridine (B1197322) and allosedridine. nih.gov

Natural Product/Analog ClassRole of this compound
Carbapenem AntibioticsProvides the core β-lactam ring structure.
Taxol AnalogsServes as a precursor for the essential side chain.
AlkaloidsActs as a chiral building block for the nitrogenous core.

Role as a Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure 4-oxoazetidine-2-carbaldehydes are powerful tools in asymmetric synthesis, enabling the transfer of chirality to new stereogenic centers. rsc.orgrsc.orgresearchgate.net The stereochemistry of the azetidinone ring directs the approach of incoming reagents, leading to high levels of diastereoselectivity in a variety of chemical reactions. nih.govacs.org

A notable example is the proline-catalyzed diastereoselective direct aldol (B89426) reaction between enantiopure 4-oxoazetidine-2-carbaldehydes and unmodified ketones. nih.govacs.org This reaction proceeds with good yields and high diastereoselectivities, affording γ-amino-β-hydroxy ketones which are valuable synthetic intermediates. nih.gov The stereochemical outcome of these reactions can be predicted and controlled, making this a reliable method for the construction of chiral molecules. acs.org

Furthermore, Lewis acid-promoted carbonyl-ene reactions of these chiral aldehydes with activated alkenes produce homoallylic alcohols with a high degree of syn diastereofacial selectivity. acs.org These products can then be transformed into a variety of fused polycyclic β-lactam structures through subsequent cyclization reactions. acs.org

Asymmetric ReactionReagentsProduct Type
Aldol ReactionKetones, L- or D-Prolineγ-Amino-β-hydroxy ketones
Carbonyl-Ene ReactionActivated Alkenes, Lewis Acidsyn-Homoallylic alcohols

Precursor to Biologically Active Compounds (Excluding Clinical Efficacy)

Beyond its role in the synthesis of complex natural products, this compound serves as a precursor to a variety of other biologically active compounds. rsc.org Its masked amino acid functionality allows for its conversion into non-proteinogenic amino acids and other valuable molecules.

β-Amino Acids: The β-lactam ring can be readily opened to generate β-amino acids, which are important components of various pharmaceuticals and peptidomimetics. illinois.edunih.gov The synthesis of these compounds from this compound allows for the introduction of diverse substituents and the control of stereochemistry. nih.gov

Amino Sugars: Amino sugars are integral components of numerous antibiotics, and their synthesis is of significant interest. mdpi.comnih.govnih.govlscollege.ac.inresearchgate.net this compound can be elaborated into intermediates that are then converted into various amino sugars, providing access to this important class of bioactive molecules. rsc.org

Biologically Active CompoundSynthetic Transformation
β-Amino AcidsRing-opening of the β-lactam.
Amino SugarsElaboration of the aldehyde and subsequent transformations.

Scaffold for Combinatorial Chemistry Libraries (Emphasis on Design)

The structural rigidity and functional handles of the this compound core make it an attractive scaffold for the design and synthesis of combinatorial libraries. nih.govnih.govscilit.comresearchgate.net In drug discovery, combinatorial chemistry is a powerful tool for generating large numbers of diverse compounds for high-throughput screening. nih.gov

The design of such libraries often involves a central scaffold to which various substituents can be attached. The β-lactam ring of this compound provides a stable and predictable framework. The aldehyde functionality and the nitrogen atom of the lactam can be readily functionalized, allowing for the introduction of a wide range of chemical diversity. This "scaffold-based" approach enables the systematic exploration of the chemical space around the azetidinone core to identify compounds with desired biological activities. nih.gov

Potential in Materials Science as a Monomer or Precursor

While the primary applications of this compound have been in the realm of medicinal and organic chemistry, its structure suggests potential for use in materials science. The strained β-lactam ring is susceptible to ring-opening polymerization (ROP), a process that can be used to create polymers with unique properties. nih.govacs.orgillinois.edu

Specifically, β-lactams can undergo ROP to form nylon-3 polymers, which are polyamides with potential applications in biomedicine and other areas. acs.org The aldehyde functionality of this compound could be used to introduce further functionality into the resulting polymer, either before or after polymerization. This could lead to the development of novel materials with tailored properties, such as biodegradability, specific ligand-binding capabilities, or responsiveness to external stimuli. Although this application is less explored, the fundamental reactivity of the molecule presents a promising avenue for future research in polymer and materials chemistry.

Analytical and Spectroscopic Characterization Methodologies for 4 Oxoazetidine 2 Carbaldehyde Focus on Techniques, Not Data

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 4-oxoazetidine-2-carbaldehyde in solution. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced two-dimensional (2D) techniques are employed to map the connectivity and spatial relationships of atoms within the molecule.

¹H-NMR and ¹³C-NMR: These fundamental 1D experiments provide initial information on the chemical environment of protons and carbons. The chemical shifts (δ) of the protons on the azetidinone ring (typically H2, H3) and the aldehyde proton are highly diagnostic.

Correlation Spectroscopy (COSY): This 2D homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in establishing the proton framework of the molecule, for instance, by showing the correlation between the H2 proton at the aldehyde-bearing carbon and the vicinal protons at the C3 position.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly to the carbons they are attached to, providing unambiguous C-H bond correlations.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This allows for the assembly of the complete carbon skeleton, for example, by correlating the aldehyde proton to the C2 and C4 (carbonyl) carbons of the β-lactam ring.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments are vital for determining the stereochemistry of the molecule. They detect through-space interactions between protons that are in close proximity (typically <5 Å), regardless of their bonding connectivity. acdlabs.comlibretexts.org For this compound, NOESY can establish the relative stereochemistry at the C2 and C3 positions by observing the spatial relationship between the protons attached to these carbons. mdpi.com For instance, a strong NOE between the H2 and H3 protons would indicate a cis relationship.

Exchange Spectroscopy (EXSY): In cases where conformational isomers or rotamers exist and are in equilibrium, 2D EXSY can be used to identify these dynamic processes. nih.gov

NMR Technique Primary Application for this compound Information Gained
¹H, ¹³C NMRInitial structural assessmentChemical environment of individual nuclei
COSYMapping proton-proton spin systemsH-H connectivity through bonds
HSQCDirect C-H bond correlationWhich proton is attached to which carbon
HMBCMapping the carbon skeletonLong-range C-H connectivity (2-3 bonds)
NOESY/ROESYStereochemistry determinationThrough-space proximity of protons
EXSYCharacterizing dynamic exchangeIdentification of equilibrating conformers/rotamers

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and confirming the structure of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.

The primary methodology involves ionizing the molecule (e.g., via Electrospray Ionization - ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ion with high precision. For this compound (C₅H₅NO₂), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments are used for structural elucidation. In this technique, the molecular ion is isolated, fragmented through collision-induced dissociation (CID), and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure. For β-lactams, a characteristic and highly diagnostic fragmentation pathway is the cleavage of the four-membered ring. researchgate.netnih.govnih.gov This often results in the loss of a ketene (B1206846) moiety, providing definitive evidence for the presence of the azetidinone core. researchgate.net

HRMS Technique Purpose Key Information Obtained
Full Scan HRMSMolecular Formula DeterminationHighly accurate m/z value of the molecular ion.
Tandem MS (MS/MS)Structural Fragmentation AnalysisIdentification of characteristic fragment ions, confirming the β-lactam ring and substituent groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in this compound. These two methods are complementary, as the physical principles governing them differ. thermofisher.com IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. sapub.org

For this compound, the key functional groups to be identified are the β-lactam carbonyl, the aldehyde carbonyl, and the C-H bonds.

β-Lactam Carbonyl (C=O): This group gives rise to a very strong and characteristic absorption band in the IR spectrum, typically in the range of 1730–1785 cm⁻¹. The high frequency is a direct result of the ring strain in the four-membered azetidinone ring. researchgate.net

Aldehyde Carbonyl (C=O): The aldehyde carbonyl stretch is also a strong IR band, usually found around 1720–1740 cm⁻¹.

Aldehyde C-H Stretch: This functional group often shows two characteristic weak to medium bands in the IR spectrum between 2700 cm⁻¹ and 2900 cm⁻¹.

Raman Spectroscopy: This technique is particularly sensitive to symmetric and non-polar bonds. sapub.org It can provide complementary information on the C-C and C-N bonds within the ring structure. While the carbonyl groups are visible in Raman, they are often weaker than in the IR spectrum.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹) Vibrational Mode
β-Lactam Carbonyl1730–1785 (Strong)Variable (Often weaker than IR)C=O Stretch
Aldehyde Carbonyl1720–1740 (Strong)VariableC=O Stretch
Aldehyde C-H2700–2900 (Two weak/medium bands)2700–2900C-H Stretch
Ring C-NVariableStronger than in IRC-N Stretch

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com From this pattern, an electron density map can be calculated, into which a model of the molecule is built and refined. youtube.com

The methodology for this compound would first require growing a high-quality single crystal of the compound, which can often be a challenging and rate-limiting step. Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The diffraction data are collected and processed to solve the crystal structure.

This technique provides unambiguous information on:

Bond lengths and angles: Precise measurements of all atomic distances and angles.

Conformation: The exact spatial arrangement of the atoms in the crystal lattice.

Stereochemistry: The absolute configuration at chiral centers (e.g., C2 and C3), distinguishing between different stereoisomers.

Intermolecular interactions: How the molecules pack together in the solid state, revealing information about hydrogen bonding or other non-covalent interactions.

For a chiral molecule like this compound, X-ray crystallography is the gold standard for assigning the absolute configuration (R/S) at its stereocenters, provided a suitable crystal can be grown.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation of this compound from reaction mixtures and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase (RP-HPLC) method would typically be employed, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A detector, such as a UV-Vis detector, would monitor the eluent. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance detection sensitivity and selectivity. researchgate.net

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for purity analysis. The sample is vaporized and carried by an inert gas through a column containing the stationary phase. Separation occurs based on boiling point and interactions with the stationary phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

Column Chromatography: This preparative technique is used to purify the compound on a larger scale. A stationary phase (e.g., silica (B1680970) gel) is packed into a column, and the crude product is loaded and eluted with a solvent system (mobile phase), separating the desired compound from impurities.

Method Primary Use Principle of Separation
RP-HPLCQuantitative Purity AssessmentPartitioning between a non-polar stationary phase and a polar mobile phase.
Gas Chromatography (GC)Purity Assessment (for volatile compounds)Partitioning between a liquid/solid stationary phase and a gas mobile phase.
Column ChromatographyPreparative Isolation and PurificationAdsorption/partitioning on a solid stationary phase with a liquid mobile phase.
Thin-Layer Chromatography (TLC)Reaction Monitoring & Method DevelopmentAdsorption/partitioning on a thin layer of stationary phase.

Future Directions and Emerging Research Avenues for 4 Oxoazetidine 2 Carbaldehyde

Development of Novel Catalytic Systems for Synthesis

The stereocontrolled synthesis of 4-oxoazetidine-2-carbaldehydes is paramount for their application in medicinal chemistry. While established methods exist, the development of more efficient, selective, and sustainable catalytic systems is a primary focus of ongoing research.

Organocatalysis has emerged as a powerful tool. For instance, proline-catalyzed diastereoselective direct aldol (B89426) reactions between enantiopure 4-oxoazetidine-2-carbaldehydes and unmodified ketones have been shown to produce γ-amino-β-hydroxy ketones with high yields and diastereoselectivities. nih.gov Research indicates that (2R,3R)-4-oxoazetidine-2-carbaldehydes and L-proline form a "matched pair" for achieving high diastereoselective induction. nih.gov Future work will likely explore a broader range of organocatalysts to fine-tune selectivity for various substrates.

Lewis acid catalysis also plays a significant role, particularly in controlling stereochemistry during reactions such as allylations. acs.org The choice of Lewis acid or metal mediator can significantly influence the diastereoselectivity of the product. acs.org For example, tin(IV) chloride has been shown to provide high diastereoselectivity in the addition of allyltrimethylsilane (B147118). acs.org The development of chiral Lewis acids and novel metal complexes is a promising avenue for achieving even higher levels of enantioselectivity and for catalyzing new types of transformations.

Catalyst SystemReaction TypeKey Findings
L-Proline / D-ProlineAldol Reaction with KetonesHigh yields and diastereoselectivities; demonstrates a "matched pair" effect for stereocontrol. nih.gov
Tin(IV) chlorideAllylation with allyltrimethylsilanePromotes high diastereoselectivity and yield. acs.org
Boron trifluoride-diethyl etherAllylation with allyltributylstannane (B1265786)Provides good diastereoselectivity. acs.org
IndiumAllylation with allyl bromide (in aqueous media)Shows a reverse in diastereofacial preference, though with lower selectivity. acs.org

Future efforts are anticipated to focus on biocatalysis, employing enzymes to achieve unparalleled levels of selectivity under mild, environmentally friendly conditions. Furthermore, the development of catalytic systems that can construct the β-lactam ring and install the carbaldehyde functionality in a single, tandem operation remains a significant but highly desirable goal.

Discovery of Unprecedented Reactivity Patterns

The 4-oxoazetidine-2-carbaldehyde molecule possesses a dual reactivity profile, acting as both a protected α-amino aldehyde and a masked β-amino acid. rsc.org This bifunctionality has been exploited in numerous synthetic applications, but its full reactive potential is yet to be realized. rsc.org

Emerging research aims to uncover novel transformations that leverage the unique electronic and steric properties of the scaffold. This includes exploring its participation in multicomponent reactions, where the aldehyde can react with two or more other components in a single step to rapidly build molecular complexity. Pericyclic reactions, such as intramolecular Diels-Alder reactions using 2-azetidinone-tethered trienes derived from the carbaldehyde, have already been used to create fused tricyclic β-lactams. acs.org

Future investigations may focus on:

Radical Chemistry: Investigating the reactivity of the aldehyde or the C-H bonds on the azetidine (B1206935) ring under radical conditions to forge new carbon-carbon or carbon-heteroatom bonds.

Photoredox Catalysis: Using light-driven catalytic cycles to access novel reactive intermediates and reaction pathways that are inaccessible under thermal conditions.

Ring Expansion/Contraction Reactions: Developing methods to transform the four-membered azetidinone ring into larger or smaller heterocyclic systems, thereby accessing new chemical space.

The discovery of such unprecedented reactivity will not only provide new tools for synthetic chemists but also enable the creation of novel molecular architectures with potentially unique biological properties.

Exploration of New Biological Targets and Mechanistic Insights

The β-lactam core is historically associated with antibiotics that target bacterial cell wall synthesis. nih.gov However, the structural diversity that can be generated from this compound opens the door to targeting a much wider range of biological processes. Derivatives of the related 2-oxoazetidine-3-carboxylic acid scaffold have shown a variety of biological activities, including the inhibition of β-lactamases, and antitubercular, antiproliferative, and antibacterial properties. nih.gov

Future research will concentrate on synthesizing libraries of compounds derived from this compound and screening them against new biological targets. Potential areas of exploration include:

Enzyme Inhibition: Targeting enzymes beyond transpeptidases, such as proteases, kinases, or histone deacetylases, which are implicated in cancer, inflammation, and viral diseases.

Receptor Modulation: Designing molecules that can act as agonists or antagonists for G-protein coupled receptors (GPCRs) or other cell surface receptors.

Antiviral and Antiparasitic Agents: The β-lactam scaffold could be adapted to inhibit key enzymes in viruses or parasites.

A critical aspect of this research will be gaining detailed mechanistic insights. By using computational modeling and advanced biochemical and cellular assays, researchers can understand how these novel compounds interact with their biological targets at a molecular level. This knowledge is crucial for optimizing lead compounds and designing next-generation therapeutic agents with improved potency and selectivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better reaction control, higher yields, and the potential for automation. researchgate.netflinders.edu.au Integrating the synthesis of this compound and its derivatives into these modern platforms is a key future direction.

Flow technology is particularly well-suited for handling reactive intermediates and hazardous reagents, which can be generated and consumed in situ, minimizing risk. flinders.edu.aunih.gov An automated flow system could enable the multistep synthesis of complex β-lactam derivatives, incorporating in-line purification and analysis to streamline the process. durham.ac.ukwhiterose.ac.uk This approach allows for rapid reaction optimization and the efficient production of compound libraries for biological screening. researchgate.net

Benefit of Flow ChemistryApplication to this compound Synthesis
Enhanced Safety In-situ generation and immediate use of potentially unstable or hazardous reagents. flinders.edu.au
Precise Reaction Control Superior control over temperature, pressure, and mixing, leading to higher yields and purities. researchgate.net
Scalability Easier and more reliable scaling of production from milligram to gram quantities or more.
Automation & Library Synthesis Automated platforms can rapidly synthesize a diverse range of derivatives for screening by changing input reagents. durham.ac.ukwhiterose.ac.uk

The development of a fully automated flow synthesis platform for this compound would represent a significant technological advance, accelerating the discovery and development of new β-lactam-based molecules. researchgate.net

Design of Next-Generation Scaffolds Based on the 4-Oxoazetidine Core

The this compound is not just a target molecule but also a versatile building block for constructing more complex, three-dimensional molecular frameworks, often referred to as "next-generation scaffolds." rsc.orgnih.gov These scaffolds serve as the foundation for creating new classes of compounds for drug discovery and materials science.

The bifunctional nature of the molecule allows it to be elaborated in multiple directions. The aldehyde can be transformed into a wide array of functional groups, while the β-lactam ring can be functionalized or used as a rigid core to orient substituents in defined spatial arrangements. This is crucial for designing molecules that can interact with complex biological targets like protein-protein interfaces.

Future directions in scaffold design include:

Peptidomimetics: Using the β-lactam core to create mimics of peptide secondary structures (e.g., β-turns) to modulate biological pathways.

Fused Heterocyclic Systems: Employing intramolecular reactions to fuse other rings onto the azetidinone core, creating novel polycyclic systems with constrained conformations. acs.org

Bio-orthogonal Chemistry: Incorporating functional groups into the scaffold that allow it to be selectively linked to biomolecules in a biological environment, creating new probes and diagnostic tools.

By designing and synthesizing these advanced scaffolds, researchers can explore new regions of chemical space and develop molecules with novel functions and applications, from new therapeutics to advanced materials. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 4-oxoazetidine-2-carbaldehydes in organic chemistry?

  • 4-Oxoazetidine-2-carbaldehydes serve as bifunctional building blocks for synthesizing α-amino acids, β-amino acids, amino sugars, and polycyclic β-lactams. Their dual reactivity (aldehyde and β-lactam moieties) enables stereocontrolled processes, such as coupling with activated alkenes to form homoallyl β-lactams (e.g., using Lewis acids like SnCl₄ or BF₃·Et₂O) . They also act as precursors for alkaloids and natural product analogs via diastereoselective aldol or nitro-aldol reactions .

Q. How can enantiopure 4-oxoazetidine-2-carbaldehydes be synthesized for stereocontrolled reactions?

  • Enantiopure derivatives are prepared via the Staudinger reaction of imines derived from chiral glyceraldehyde analogs, followed by transesterification and oxidative cleavage. For example, (R)-2,3-O-isopropylideneglyceraldehyde reacts with acetoxyacetyl chloride to yield cis-β-lactams, which are further functionalized to enantiopure aldehydes . Proline-catalyzed aldol reactions (e.g., with L-proline) enhance stereochemical control, yielding γ-amino-β-hydroxy ketones with >90% diastereoselectivity .

Advanced Research Questions

Q. What factors influence the diastereoselectivity in Lewis acid-mediated reactions involving 4-oxoazetidine-2-carbaldehydes?

  • Diastereoselectivity depends on the Lewis acid, solvent, and substrate stereochemistry. For allylation reactions:

  • SnCl₄ : Promotes allyltrimethylsilane addition with high syn selectivity (dr 95:5) .
  • BF₃·Et₂O : Favors allyltributylstannane addition but with reduced selectivity .
  • Indium metal : Induces reverse facial selectivity but is synthetically less useful .
    • Steric effects of the β-lactam ring and electronic tuning of the aldehyde moiety further modulate selectivity .

Q. How can intramolecular cycloadditions be optimized using 4-oxoazetidine-2-carbaldehyde derivatives?

  • Mesylates of homoallylic alcohols (derived from allylation) undergo tandem elimination-intramolecular Diels-Alder reactions under basic conditions (e.g., DBU in toluene at 110°C) to form fused tricyclic β-lactams. Key parameters include:

  • Tether length : A 4–6-atom spacer between diene and dienophile maximizes cyclization efficiency .
  • Catalyst-free conditions : Thermal activation avoids side reactions, preserving β-lactam integrity .

Q. What methodological challenges arise when analyzing diastereomeric mixtures from nitro-aldol reactions of 4-oxoazetidine-2-carbaldehydes?

  • Separation difficulties : Diastereomers (e.g., 75:25 dr in nitro-aldol products) require advanced chromatographic techniques or crystallization .
  • Mechanistic ambiguity : Competing pathways (e.g., syn vs. anti addition) complicate stereochemical assignments. NMR analysis of coupling constants and NOE correlations is critical .
  • Catalyst loading : Proline-catalyzed aldol reactions require precise stoichiometry (10–20 mol%) to balance yield and selectivity .

Data Contradictions and Resolution

  • Diastereofacial preference in allylation : SnCl₄ and BF₃·Et₂O favor syn addition, while indium shows anti preference. This highlights the need for mechanistic studies (e.g., DFT calculations) to resolve conflicting models .
  • Reactivity of E/Z-alkylidene β-lactams : E-isomers undergo rapid acylation, whereas Z-isomers sluggishly rearrange to oxazinones. Researchers must validate stereochemistry before functionalization .

Methodological Recommendations

  • Stereochemical analysis : Use X-ray crystallography or Mosher ester derivatization to confirm absolute configurations .
  • Reaction optimization : Screen Lewis acids (e.g., ZnCl₂, TiCl₄) and solvents (e.g., CH₂Cl₂ vs. H₂O) to tailor selectivity .
  • Scalability : Replace stoichiometric reagents (e.g., SnCl₄) with catalytic systems to improve sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.